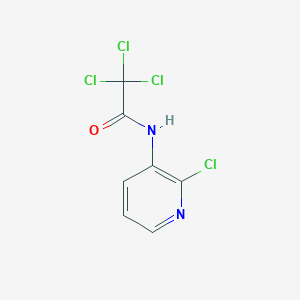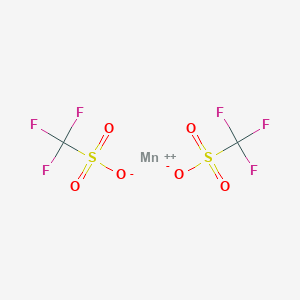
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid
説明
“2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid” is a type of organic compound that is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is related to 2-chloroquinoline-3-carbaldehyde .
Synthesis Analysis
The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . The Vilsmeier Haack reaction, a mild method for the introduction of a formyl group to various activated aromatic and heteroaromatic compounds, has been utilized in the synthesis of a large number of heterocyclic compounds .Chemical Reactions Analysis
The compound has been studied for its electrochemical properties. It has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .科学的研究の応用
Synthesis of Heterocyclic Compounds
2-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid plays a crucial role in the synthesis of various heterocyclic compounds. Didenko et al. (2015) reported the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines starting from related compounds, demonstrating the versatility of this compound in creating diverse derivatives with potential applications in pharmaceutical and chemical research (Didenko et al., 2015).
Metalation and Functionalization
The compound has been utilized in the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. Schlosser and Marull (2003) explored how 2-(trifluoromethyl)quinoline can react with lithium reagents, indicating its reactivity and potential for creating new chemical entities (Schlosser & Marull, 2003).
Analytical Reagent Applications
In the field of analytical chemistry, quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro variants, have been studied as analytical reagents by Dutt et al. (1968). They have been used for the gravimetric determination of various metals, highlighting their importance in analytical methodologies (Dutt, Sanayal, & Nag, 1968).
Antibacterial Activity
Raghavendra et al. (2006) synthesized a series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, starting from 2-chloro-3-formyl quinolines, and evaluated their antibacterial activity. This indicates the compound's potential in the development of new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).
Preparation of Trifluoromethyl-Substituted Acids
Cottet et al. (2003) elaborated rational strategies for the preparation of various pyridinecarboxylic and quinolinecarboxylic acids, where trifluoromethyl groups were introduced in different positions. This underscores the compound's role in synthesizing structurally diverse trifluoromethyl-substituted acids (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Structural and Coordination Studies
Gotoh and Ishida (2009) studied the hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids, including 2-chloro variants. This research contributes to our understanding of the molecular interactions and crystal structures involving similar compounds (Gotoh & Ishida, 2009).
Chelating Ion Exchangers
Moberg et al. (1990) investigated quinoline-2-carboxylic acids with different substituents, including 2-chloro variants, for their ability to extract metal ions. This highlights the application of such compounds in the field of metal ion extraction and purification (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting in eyes, on skin, or on clothing .
生化学分析
Biochemical Properties
2-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid is known to participate in various biochemical reactions . It can undergo both electrophilic and nucleophilic substitution reactions
Cellular Effects
It is known that the compound can form a protective film at the metal/solution interface in acidic solutions, which may shield the reactive metal surface from the acid solutions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the rate of adsorption of the compound is usually rapid .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling .
Transport and Distribution
It is known that the compound can form a protective film at the metal/solution interface in acidic solutions, which may influence its distribution .
特性
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-7(11(13,14)15)4-5-2-1-3-6(10(17)18)8(5)16-9/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAMFLNCZRIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)








![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)



![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)